LY 303511
Descripción general
Descripción
LY 303511 es un compuesto orgánico sintético que es estructuralmente similar a LY 294002. A diferencia de LY 294002, this compound no inhibe la fosfoinosítido 3-quinasa (PI3K). Se utiliza principalmente en la investigación científica como un control negativo para los estudios de inhibición de PI3K. Se ha demostrado que this compound mejora la sensibilidad de ciertas células cancerosas a los agentes inductores de apoptosis, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .
Aplicaciones Científicas De Investigación
LY 303511 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: this compound mejora la sensibilidad de las células cancerosas a los agentes inductores de apoptosis, como el ligando inductor de apoptosis relacionado con el factor de necrosis tumoral (TRAIL). .
Biología celular: This compound se utiliza para investigar los mecanismos de señalización celular y el papel de las especies reactivas de oxígeno en las respuestas celulares.
Mecanismo De Acción
LY 303511 ejerce sus efectos principalmente a través de la producción de especies reactivas de oxígeno, como el peróxido de hidrógeno. Esto lleva a la activación de las quinasas activadas por mitógeno (MAPK), que a su vez regulan positivamente la expresión de los receptores de muerte (DR4 y DR5) en la superficie de las células cancerosas. El aumento de la expresión de estos receptores mejora la sensibilidad de las células cancerosas a los agentes inductores de apoptosis como el TRAIL. This compound no inhibe PI3K, lo que lo convierte en un control negativo útil en estudios que involucran inhibidores de PI3K .
Análisis Bioquímico
Biochemical Properties
LY 303511 acts as a PI3-kinase inhibitor and a K v channel blocker . It interacts with enzymes such as PI3-kinase and K v channels, blocking their activity . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
This compound has various effects on cells. It enhances TRAIL sensitivity of SHEP-1 neuroblastoma cells . It also inhibits IL-1β-stimulated NF-κB activation, which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits BRD2, BRD3, and BRD4, proteins that play key roles in cell growth and division . It also induces ROS production, which can lead to oxidative stress and influence various cellular processes .
Temporal Effects in Laboratory Settings
Métodos De Preparación
LY 303511 se sintetiza a través de una serie de reacciones químicas que comienzan con 2-cloro-4H-1-benzopiran-4-ona. La ruta sintética implica los siguientes pasos:
Sustitución nucleofílica: El átomo de cloro en 2-cloro-4H-1-benzopiran-4-ona es reemplazado por un grupo piperazina.
Sustitución aromática: El grupo fenilo se introduce en la posición 8 del anillo de benzopirano.
Las condiciones de reacción típicamente implican el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones.
Análisis De Reacciones Químicas
LY 303511 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar especies reactivas de oxígeno (ROS), como peróxido de hidrógeno (H₂O₂).
Reducción: Puede reducirse bajo condiciones específicas, aunque esto se estudia con menos frecuencia.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente sustitución aromática nucleofílica.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
LY 303511 es estructuralmente similar a LY 294002, con la principal diferencia siendo la sustitución de un átomo de oxígeno por un átomo de nitrógeno en el anillo de morfolina. A diferencia de LY 294002, this compound no inhibe PI3K, lo que lo convierte en un valioso control negativo en los estudios de inhibición de PI3K. Otros compuestos similares incluyen:
LY 294002: Un potente inhibidor de PI3K utilizado en varios estudios de investigación.
Wortmannin: Otro inhibidor de PI3K con una estructura química diferente.
PI-103: Un inhibidor dual de PI3K y diana de rapamicina en mamíferos (mTOR).
La propiedad única de this compound de no inhibir PI3K mientras aún afecta los procesos celulares a través de la producción de especies reactivas de oxígeno lo convierte en una herramienta valiosa en la investigación .
Propiedades
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGMBNBKCDCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165632 | |
Record name | LY 303511 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-38-8 | |
Record name | LY 303511 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 303511 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the initial understanding of LY303511's function?
A1: LY303511 was initially developed as a negative control for LY294002, lacking the pan-PI3K inhibitory activity of its counterpart [, ].
Q2: How does LY303511 impact cell proliferation, and what molecular targets are involved?
A2: LY303511 inhibits cell proliferation through both mammalian target of rapamycin (mTOR)-dependent and -independent mechanisms []. It inhibits mTORC1 downstream signaling, similar to rapamycin, by blocking the phosphorylation of p70 S6 kinase (S6K) []. Additionally, LY303511 inhibits casein kinase 2 (CK2) activity, which regulates G1 and G2/M cell cycle progression, independent of mTOR [].
Q3: Does LY303511 affect apoptosis, and if so, how?
A3: LY303511 has been shown to induce apoptosis in several cancer cell lines, including oral cancer cells [] and prostate cancer cells []. This apoptotic effect is mediated by increased intracellular hydrogen peroxide (H2O2) production [, ], leading to the activation of caspases -2 and -3 [].
Q4: Does LY303511 influence the expression of death receptors?
A4: Yes, LY303511 has been shown to upregulate the expression of TRAIL receptors DR4 and DR5 in neuroblastoma cells []. This upregulation is mediated by LY303511-induced H2O2 production, leading to the activation of mitogen-activated protein kinases (MAPKs) JNK and ERK, which in turn promote DR4 and DR5 surface expression, respectively [].
Q5: Does LY303511 interact with serotonin receptors?
A5: Research suggests that LY303511 might directly interact with specific serotonin receptors. It has been shown to suppress cAMP signals initiated by the 5-HT4 receptor and induce Ca2+ transients in cells expressing the 5-HT2C receptor [].
Q6: How does LY303511 affect gap junctional intercellular communication (GJIC)?
A6: LY303511 enhances homotypic GJIC in cancer cells. This effect is independent of PI3K/Akt inhibition but is associated with increased protein kinase A (PKA) activity [].
Q7: Does LY303511 interact with BET bromodomains?
A7: Yes, quantitative chemoproteomic profiling revealed that LY303511, like LY294002, inhibits BET bromodomain proteins BRD2, BRD3, and BRD4 []. This inhibition occurs through competitive binding to the acetyl-lysine binding site of the first bromodomain of these proteins [].
Q8: How does LY303511 affect fowl sperm motility?
A8: LY303511, unlike LY294002, does not inhibit calcium-regulated maintenance of flagellar movement in fowl spermatozoa at 40°C, suggesting a potential role for PI3K in this process [].
Q9: What is the role of LY303511 in regulating the expression of proteins encoded by adenoviruses?
A9: LY303511 upregulates the expression of proteins encoded by recombinant replication-defective adenoviruses. This effect is observed with various adenoviruses, including those carrying therapeutically relevant genes like herpes simplex virus thymidine kinase []. The mechanism behind this upregulation involves both mTOR-dependent and -independent pathways [].
Q10: What is the role of LY303511 in regulating the inwardly rectifying K+ (Kir) current in retinal pigment epithelial (RPE) cells?
A10: LY303511, along with LY294002, has been shown to inhibit Kir currents in bovine RPE cells. This inhibition is thought to be independent of PI3K inhibition and suggests a direct blocking action on the Kir channels [].
Q11: What is the molecular formula and weight of LY303511?
A11: The molecular formula of LY303511 is C19H19NO2, and its molecular weight is 293.36 g/mol.
Q12: Is there any information on the spectroscopic data or material compatibility of LY303511?
A12: The provided research articles do not contain specific details regarding spectroscopic data, material compatibility, or the stability of LY303511 under various conditions.
Q13: Has computational modeling been used to study LY303511?
A13: Yes, computational modeling, particularly ordinary differential equations, has been employed to understand the synergistic effects of LY303511 and TRAIL in inducing cancer cell death [, ]. These models have highlighted the dynamic regulation of cFLIP, an inhibitor of caspase-8, by LY303511 [].
Q14: What is known about the structure-activity relationship (SAR) of LY303511?
A14: While detailed SAR studies are limited within the provided research, it is established that LY303511 and LY294002, despite structural similarities, exhibit distinct biological activities. LY303511 lacks the pan-PI3K inhibitory activity of LY294002, highlighting the importance of specific structural features for targeting PI3K [, ]. X-ray crystallography studies have revealed that the chromen-4-one scaffold of LY294002 represents a novel pharmacophore for BET bromodomain inhibition [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.